![molecular formula C9H16KNO3 B1392867 Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate CAS No. 1258649-58-9](/img/structure/B1392867.png)
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate
説明
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, commonly referred to as KMEPA, is a compound that has been investigated for its potential applications in scientific research. KMEPA is a small molecule that is able to bind to a variety of targets in the body, allowing it to be used as a research tool to study biological processes.
科学的研究の応用
Quantum Chemical Investigation
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate has been investigated using quantum chemical calculations. These studies, such as the one by Bouklah et al. (2012), focus on understanding the electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such research provides insight into the molecular behavior and potential applications of these compounds in various fields, including material science and pharmacology (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Novel Synthesis Methods
Research has also been conducted on novel synthesis methods involving compounds related to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate. For instance, Koriatopoulou et al. (2008) described a novel synthesis pathway for related ring systems. These synthetic methods are crucial for the development of new pharmaceuticals and materials (Koriatopoulou, Karousis, & Varvounis, 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition. Bouklah et al. (2006) synthesized novel corrosion inhibitors that include compounds structurally similar to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate. These inhibitors have been tested for their efficacy in preventing corrosion of steel in acidic environments, showing promising results (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).
Pharmaceutical Research
Significant research has been conducted in the field of pharmaceuticals. For example, studies like that of Matarrese et al. (2000) involve the synthesis of compounds using Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate derivatives for potential use in positron emission tomography (PET) imaging (Matarrese et al., 2000).
Chemical Properties and Reactions
Researchers also focus on understanding the chemical properties and reactions of related compounds. Yudina et al. (2011) studied the reaction of a structurally similar compound with copper(II) chloride, contributing to the knowledge of chemical reactivity and interaction with metal ions (Yudina, Mazhuga, Beloglazkina, Yudin, Rodin, & Zyk, 2011).
Synthesis of Fused Tricyclic Indolizines
The synthesis of fused tricyclic indolizines, involving compounds similar to Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate, has been researched. Zhao et al. (2017) explored this by treating 2-(pyridin-2-yl)acetic acid propargyl esters with silver-mediated double cyclization, highlighting the compound's potential in complex organic synthesis (Zhao, Wang, Cao, Pang, Wang, & Pan, 2017).
特性
IUPAC Name |
potassium;2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.K/c1-13-6-5-10-4-2-3-8(10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESQNAOUPQHBAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-[1-(2-methoxyethyl)pyrrolidin-2-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)


![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
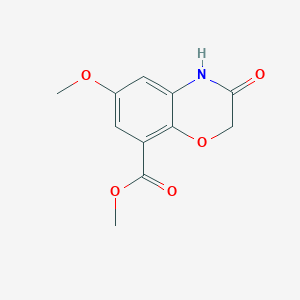
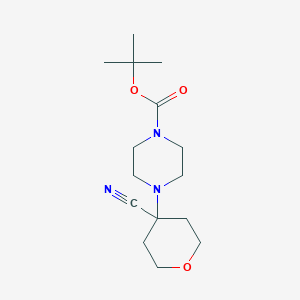
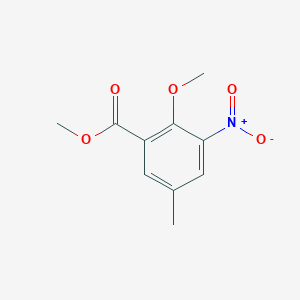
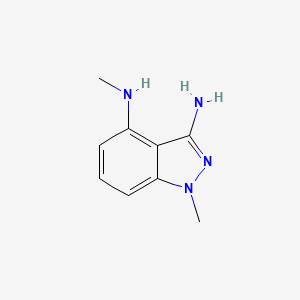
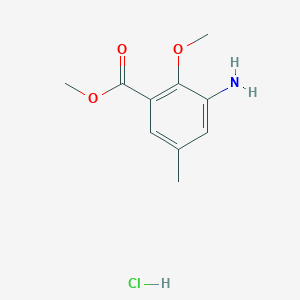
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)
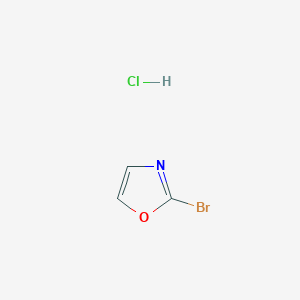
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)